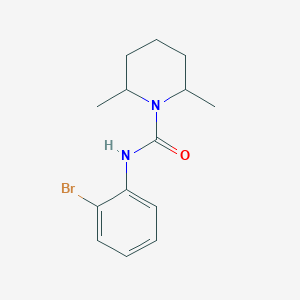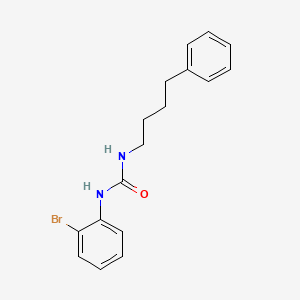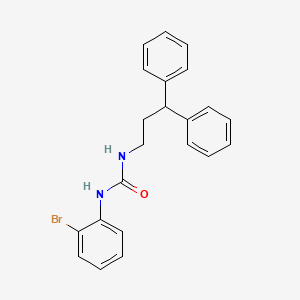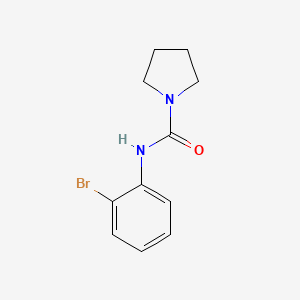
N-(2-bromophenyl)-2,6-dimethyl-1-piperidinecarboxamide
Overview
Description
N-(2-bromophenyl)-2,6-dimethyl-1-piperidinecarboxamide, also known as BDPC, is a synthetic compound that belongs to the class of piperidine derivatives. It was first synthesized in the 1960s and has been studied extensively for its potential applications in scientific research. BDPC is a potent stimulant that has been shown to have a range of biochemical and physiological effects.
Mechanism of Action
N-(2-bromophenyl)-2,6-dimethyl-1-piperidinecarboxamide acts as a potent stimulant by binding to and activating the dopamine transporter, which leads to increased dopamine release in the brain. This increased dopamine release is responsible for many of the biochemical and physiological effects of this compound, including increased locomotor activity and enhanced learning and memory.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including increased locomotor activity, enhanced learning and memory, and increased dopamine release. It has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
N-(2-bromophenyl)-2,6-dimethyl-1-piperidinecarboxamide has several advantages for use in lab experiments. It is a potent stimulant that can be used to investigate the effects of increased dopamine release on the central nervous system. This compound has also been shown to have potential applications in the treatment of neurodegenerative diseases, which makes it a promising compound for further research. However, this compound has some limitations for use in lab experiments. It is a synthetic compound that may not accurately reflect the effects of natural compounds on the central nervous system. Additionally, the potential side effects of this compound on the central nervous system are not fully understood.
Future Directions
There are several future directions for research on N-(2-bromophenyl)-2,6-dimethyl-1-piperidinecarboxamide. One area of research could focus on the potential applications of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research could investigate the potential side effects of this compound on the central nervous system. Additionally, future research could focus on the development of more potent and selective this compound analogs that could be used to investigate the effects of increased dopamine release on the central nervous system.
Scientific Research Applications
N-(2-bromophenyl)-2,6-dimethyl-1-piperidinecarboxamide has been studied extensively for its potential applications in scientific research. It has been shown to have a range of effects on the central nervous system, including increased locomotor activity, enhanced learning and memory, and increased dopamine release. This compound has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(2-bromophenyl)-2,6-dimethylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O/c1-10-6-5-7-11(2)17(10)14(18)16-13-9-4-3-8-12(13)15/h3-4,8-11H,5-7H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDDVCOCULEYHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)NC2=CC=CC=C2Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(sec-butyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]urea](/img/structure/B4286237.png)
![N-(2-bromophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B4286240.png)

![methyl 2-({[(2-bromophenyl)amino]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4286260.png)






